

7,8,3',4'-Tetrahydroxyflavanone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 7,8,3',4'-Tetrahydroxyflavanone

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Introduction

7,8,3',4'-Tetrahydroxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. As a member of the flavanone subclass, it is characterized by a C6-C3-C6 skeleton with a saturated C2-C3 bond in the C ring. This particular flavanone has been isolated from various plant species, including those of the *Acacia* genus[1]. The arrangement of hydroxyl groups on its aromatic rings is a key determinant of its chemical reactivity and potential biological activity, making it a compound of interest for further investigation in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the physicochemical properties of **7,8,3',4'-Tetrahydroxyflavanone**, relevant experimental protocols, and insights into its potential biological signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of **7,8,3',4'-Tetrahydroxyflavanone** is presented below. It is important to note that while some experimental data is available, certain properties such as melting point, boiling point, and pKa are not readily found in the literature for this specific flavanone and are therefore listed as not available. Predicted values are provided where possible to guide researchers.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ O ₆	[2]
Molecular Weight	288.25 g/mol	[2]
CAS Number	489-73-6	[2]
Appearance	White to off-white solid/powder	[3]
Solubility	Soluble in DMSO (25 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[1][3]
Melting Point	Not available	
Boiling Point	Not available	
pKa (Strongest Acidic)	Predicted: 7.85	[4]
LogP (Predicted)	1.5	[2][5]
IUPAC Name	2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one	[2]
InChIKey	ZPVNWCMRCGXRJD-UHFFFAOYSA-N	[2]
SMILES	O=C1CC(C2=CC=C(O)C(O)=C2)OC3=C(O)C(O)=CC=C13	[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of flavanones are outlined below. These protocols are generalized and may require optimization for **7,8,3',4'-Tetrahydroxyflavanone**.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus.

- **Sample Preparation:** A small amount of the dry, powdered **7,8,3',4'-Tetrahydroxyflavanone** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Measurement:** The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature range from which the compound first begins to melt until it is completely liquid is recorded as the melting point range.

Determination of Solubility

The solubility of **7,8,3',4'-Tetrahydroxyflavanone** in various solvents can be determined using the shake-flask method.

- **Sample Preparation:** An excess amount of the flavanone is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water) in a sealed vial.
- **Equilibration:** The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation:** The saturated solution is filtered to remove any undissolved solid.
- **Quantification:** The concentration of the flavanone in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, can be determined experimentally using the shake-flask method followed by quantification.

- **Phase Preparation:** Equal volumes of n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

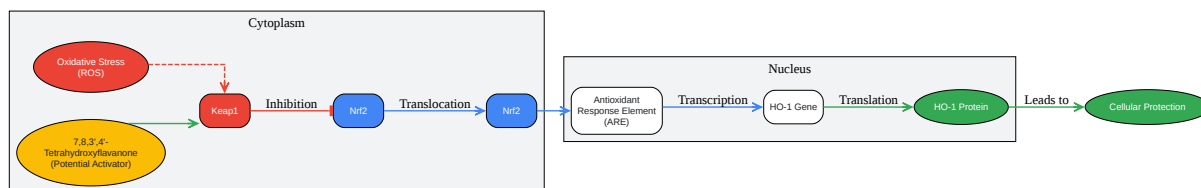
- Partitioning: A known amount of **7,8,3',4'-Tetrahydroxyflavanone** is dissolved in one of the phases (typically n-octanol). An equal volume of the other phase is added.
- Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
- Quantification: The concentration of the flavanone in both the n-octanol and water phases is determined using HPLC-UV or a similar analytical technique.
- Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by **7,8,3',4'-Tetrahydroxyflavanone** is limited, the structurally related flavone, 7,8-dihydroxyflavone (7,8-DHF), has been shown to activate key cellular pathways. These pathways are presented here as potential areas of investigation for **7,8,3',4'-Tetrahydroxyflavanone**.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. 7,8-DHF has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of heme oxygenase-1 (HO-1) and providing protection against oxidative stress.

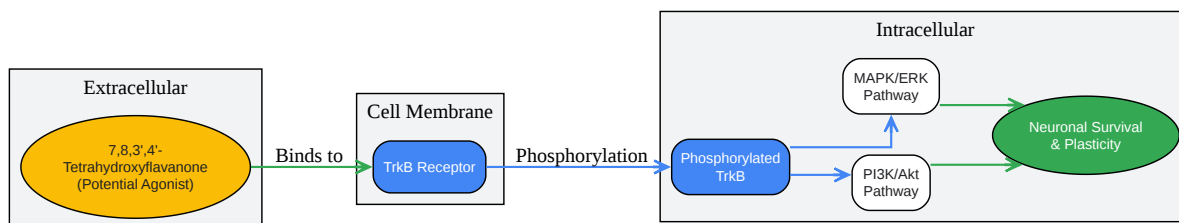


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Potential activation of the Nrf2/HO-1 pathway.

TrkB Signaling Pathway

Tropomyosin receptor kinase B (TrkB) is a receptor for brain-derived neurotrophic factor (BDNF) and is crucial for neuronal survival and plasticity. 7,8-DHF has been identified as a TrkB agonist, mimicking the effects of BDNF.



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Potential activation of the TrkB signaling pathway.

Experimental Workflow: Flavonoid-Protein Interaction Studies

Investigating the interaction of **7,8,3',4'-Tetrahydroxyflavanone** with target proteins is crucial for understanding its mechanism of action. A typical workflow for such studies is outlined below.



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Workflow for studying flavonoid-protein interactions.

Conclusion

7,8,3',4'-Tetrahydroxyflavanone is a naturally occurring flavonoid with physicochemical properties that suggest potential for biological activity. This guide provides a foundational understanding of its characteristics and outlines experimental approaches for its further study. While some of its properties remain to be experimentally determined, the information presented here, including potential signaling pathway involvement based on structurally related compounds, offers a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the biological effects and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

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